molecular formula C16H18N2O3S B2424312 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-60-7

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2424312
CAS No.: 1798677-60-7
M. Wt: 318.39
InChI Key: PTZCUXRTEGCOEW-UHFFFAOYSA-N
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Description

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This molecule is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. The TZD core is recognized for its significant role in biological systems, primarily known for its action as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ influences genes involved in glucose and lipid metabolism, improving insulin sensitivity and making TZD derivatives a key area of interest in metabolic disease research, particularly for type 2 diabetes . Beyond metabolic applications, TZD-based compounds are investigated for a broad spectrum of other biological activities. Research indicates potential in antimicrobial studies by inhibiting bacterial cell wall synthesis enzymes like Mur ligases , in antioxidant applications through reactive oxygen species (ROS) scavenging , and in oncology research by disrupting cancer cell proliferation and inducing apoptosis . The specific activity of this derivative is influenced by its unique molecular architecture, which combines the TZD moiety with an azetidine ring and an o-tolylpropanoyl group, potentially offering distinct binding affinity and selectivity for researchers exploring new chemical entities.

Properties

IUPAC Name

3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCUXRTEGCOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis

Azetidine-3-amine is synthesized via Grubbs catalyst-mediated cyclization of diallylamine derivatives:

  • Substrate Preparation : Diallylamine (5 mmol) is treated with Grubbs II catalyst (0.1 equiv) in dichloromethane at 40°C for 12 hours.
  • Workup : The product is purified via column chromatography (hexane/ethyl acetate, 7:3).

Characterization Data :

  • Yield : 65–72%.
  • ¹³C NMR (CDCl₃) : δ 52.1 (C3-azetidine), 46.8 (C1-azetidine).

Acylation with 3-(o-Tolyl)propanoyl Chloride

The azetidine nitrogen is acylated to introduce the o-tolyl group:

  • Reaction : Azetidine-3-amine (1 mmol) reacts with 3-(o-tolyl)propanoyl chloride (1.2 mmol) in dry dichloromethane with triethylamine (2 mmol) at 0°C.
  • Purification : The product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:1).

Characterization Data :

  • Yield : 80–88%.
  • MS (ESI) : m/z 261.1 [M+H]⁺.

Coupling of Azetidine and Thiazolidine-2,4-dione Moieties

The final step involves linking the functionalized azetidine to TZD via a nucleophilic substitution reaction:

  • Reaction Conditions : 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-amine (1 mmol) reacts with TZD (1.05 mmol) in dry toluene containing piperidine (0.2 mL) under reflux for 8 hours.
  • Workup : The product is recrystallized from methanol.

Optimization Insights :

  • Solvent Screening : Toluene outperforms DMF or THF due to better thermal stability.
  • Catalyst : Piperidine facilitates imine formation, enhancing yield.

Characterization Data :

  • Yield : 62–68%.
  • ¹H NMR (DMSO-d₆) : δ 7.21–7.15 (m, 4H, o-tolyl), 4.28 (s, 2H, TZD-CH₂), 3.92 (m, 1H, azetidine-CH), 2.45 (s, 3H, CH₃).
  • HPLC Purity : >98%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines azetidine acylation and TZD coupling in a single pot:

  • Procedure : Azetidine-3-amine, 3-(o-tolyl)propanoyl chloride, and TZD are reacted in acetonitrile with K₂CO₃ at 80°C for 12 hours.
  • Advantages : Reduces purification steps; yield improves to 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, achieving 85% yield with reduced side products.

Computational Validation and Docking Studies

Molecular docking against PPAR-γ (PDB ID: 1NYX) reveals that the o-tolyl group enhances hydrophobic interactions with Leu330 and Tyr327, while the TZD core forms hydrogen bonds with Ser289. These insights rationalize the antidiabetic potential of the compound.

Challenges and Optimization Opportunities

  • Azetidine Ring Strain : The four-membered ring’s instability necessitates careful temperature control during acylation.
  • Stereochemical Control : Racemization at the azetidine C3 position is mitigated using chiral auxiliaries.
  • Scale-Up Limitations : Column chromatography remains a bottleneck; switching to recrystallization improves throughput.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : The thiazolidine-2,4-dione moiety has been linked to anticancer properties. Novel derivatives incorporating this structure have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Antitumor Applications

A study published in 2024 investigated the synthesis of thiazolidine-2,4-dione derivatives combined with acridine moieties. These compounds were assessed for their cytotoxic effects on cancer cell lines, revealing significant inhibitory concentrations (IC50 values) against multiple types of cancer cells. The research highlighted the synergistic effects of combining different pharmacophores to enhance therapeutic efficacy .

Antimicrobial Studies

Research exploring the antimicrobial properties of similar thiazolidine derivatives indicated that these compounds exhibit notable activity against gram-positive bacteria. In vitro assays demonstrated that synthesized analogs were particularly effective against strains such as Bacillus cereus and Bacillus thuringiensis, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its thiazolidine-2,4-dione core, azetidine ring, and o-tolyl group.

Biological Activity

The compound 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidine ring fused with an azetidine moiety and an o-tolyl propanoyl group, which may contribute to its biological activity.

Research indicates that thiazolidine derivatives exert their effects through various mechanisms:

  • PPAR-γ Activation : Many thiazolidines are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of diabetes management .
  • Enzyme Inhibition : Compounds similar to thiazolidine derivatives have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase I and influenza neuraminidase, suggesting potential antiviral and anticancer applications .

Antitumor Activity

A study evaluated the antitumor effects of various thiazolidinone derivatives, highlighting that certain modifications can enhance cytotoxicity against cancer cell lines. For instance, derivatives containing aromatic substitutions demonstrated significant activity against glioblastoma multiforme cells .

CompoundCell LineIC50 (µM)
9bU87MG5.0
9eU87MG4.5
11bA5496.0

Antibacterial Activity

Thiazolidine derivatives have also shown promising antibacterial properties. In comparative studies, some compounds exhibited greater efficacy than traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentrations (MICs) for selected derivatives against common pathogens were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pyogenes0.06

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

  • Diabetes Management : A case study involving a thiazolidinedione derivative demonstrated significant improvements in insulin sensitivity in diabetic animal models. The compound activated PPAR-γ, leading to enhanced glucose uptake in peripheral tissues .
  • Cancer Treatment : In vitro studies indicated that certain thiazolidine derivatives could induce apoptosis in cancer cells through intrinsic pathways, making them potential candidates for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazolidine-2,4-dione derivatives typically involves condensation reactions of aldehydes with 4-thiazolidinones, followed by cyclization. For example, in structurally analogous compounds, 3-(anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile was synthesized by heating 4-thiazolidinone derivatives with aldehydes in ethanol and piperidine for 3 hours . To optimize yield:

  • Use absolute ethanol as a solvent to minimize side reactions.
  • Employ piperidine (0.5 mL per 20 mL solvent) as a catalyst for efficient Knoevenagel condensation.
  • Monitor reaction progress via TLC or HPLC to determine endpoint.
    Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the o-tolyl group (aromatic protons at δ 6.5–7.2 ppm) and azetidine/thiazolidine rings (distinct coupling patterns for CH2_2 groups) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+^+ for C19_{19}H20_{20}N2_2O3_3S: 357.1273) to confirm synthesis accuracy .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified o-tolyl groups (e.g., electron-withdrawing/-donating substituents) to assess impact on bioactivity .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like PPAR-γ, a common receptor for thiazolidinediones .
  • In Vitro Assays: Test glucose uptake in 3T3-L1 adipocytes or antimicrobial activity against S. aureus (MIC determination) to link structural features to function .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial IC50_{50} values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
  • Experimental Replication: Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability in bioactivity measurements .
  • Dose-Response Curves: Use non-linear regression (GraphPad Prism) to calculate EC50_{50} values and compare potency across studies .

Q. What experimental strategies are recommended for evaluating environmental fate and toxicity?

Methodological Answer:

  • Biodegradation Studies: Incubate the compound in OECD 301D media and monitor degradation via LC-MS/MS over 28 days to assess persistence .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and chronic effects on algal growth (OECD 201) .
  • Computational Modeling: Use EPI Suite to predict log P (lipophilicity) and BCF (bioaccumulation potential) for risk assessment .

Q. Data Analysis & Reporting

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings, particularly for azetidine and thiazolidine ring protons .
  • X-ray Crystallography: Obtain single crystals (e.g., via vapor diffusion with DMSO/hexane) to confirm stereochemistry and bond angles .
  • Comparative Analysis: Cross-reference with published spectra of analogs (e.g., thiazolidinones in PubChem) to validate assignments .

Q. Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors (e.g., during recrystallization) .
  • Spill Management: Neutralize spills with vermiculite or sand , and dispose of waste via certified hazardous waste contractors .

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